L-Glyceric acid calcium salt dihydrate
Description
Properties
IUPAC Name |
calcium;(2S)-2,3-dihydroxypropanoate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEVQKKVYQHNFW-PXYKVGKMSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Enzyme Specificity
L-Glyceric acid calcium salt dihydrate is enzymatically synthesized from L-tartrate using L-tartrate decarboxylase derived from Pseudomonas sp. group Ve-2. This enzyme catalyzes the direct decarboxylation of L-tartrate to D-glycerate, but stereochemical inversion mechanisms enable analogously efficient L-glycerate production with modified microbial strains. The reaction occurs in Tris-HCl buffer (pH 7.5) with cofactors MgCl₂ (1 mM) and NAD⁺ (1 mM), achieving near-quantitative molar yields.
Reaction Optimization
Optimal conditions include:
Under these conditions, the enzymatic conversion efficiency exceeds 95%, with optical purity ≥92% e.e. confirmed via glyoxylate reductase assays.
Chemical Neutralization of L-Glyceric Acid
Synthesis of L-Glyceric Acid
L-Glyceric acid is produced via oxidation of L-glyceraldehyde using potassium permanganate (KMnO₄) in acidic media. The reaction proceeds at 40–50°C for 6–8 hours, yielding 80–85% crude L-glyceric acid. Purification involves activated charcoal treatment and vacuum distillation.
Calcium Salt Formation
The neutralization reaction employs calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃):
Stoichiometric ratios (1:1 acid-to-calcium) prevent excess Ca²⁺, ensuring dihydrate crystallization. The product is filtered, washed with cold ethanol, and dried under vacuum (yield: 90–95%).
Industrial-Scale Microbial Fermentation
Strain Engineering
Industrial production utilizes engineered Pseudomonas strains overexpressing L-tartrate decarboxylase. Fed-batch fermentation in bioreactors (pH 7.0–7.5, 30°C) achieves titers of 53 g/L L-glycerate.
Downstream Processing
Post-fermentation, cells are lysed, and the supernatant is treated with Amberlite IRA-400 resin to adsorb glycerate. Elution with 1 N HCl followed by calcium hydroxide neutralization yields the dihydrate salt (purity >99% by HPLC).
Comparative Analysis of Preparation Methods
Purification and Crystallization
Chemical Reactions Analysis
Types of Reactions
L-Glyceric acid calcium salt dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tartronic acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can undergo esterification reactions to form glyceric acid esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification reactions typically involve alcohols and acid catalysts.
Major Products
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Glyceric acid esters.
Scientific Research Applications
Chemistry
- Chiral Synthon : L-Glyceric acid calcium salt dihydrate serves as a chiral synthon in organic synthesis, facilitating the creation of other chiral compounds.
- Electrolyte in Electrocatalysis : It is utilized as an electrolyte in electrocatalytic oxidation processes involving glycerol, enhancing the efficiency of these reactions.
Biology
- Metabolic Pathways : The compound plays a role in studies of metabolic pathways involving glyceric acid. Its interaction with enzymes like L-tartrate decarboxylase allows it to be converted into D-glycerate, which is significant for metabolic studies.
- Cytotoxicity Studies : Used in evaluating cytotoxicity to human cells, it contributes to understanding the biological effects of glyceric acid derivatives.
Medicine
- Therapeutic Potential : Research indicates potential therapeutic applications for metabolic disorders. The compound's ability to activate mitochondrial metabolism makes it a candidate for studies related to aging and metabolic diseases.
- Immune Modulation : this compound has been identified as a Toll-like receptor antagonist, suggesting its role in modulating immune responses.
Industry
- Biodegradable Polymers : It is involved in the production of biodegradable polymers, contributing to sustainable material development.
- Surfactant Production : The compound's surface tension-lowering properties make it useful in producing surfactants for various industrial applications.
Table 1: Comparison of Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Chiral Synthon | Facilitates synthesis of chiral compounds |
| Chemistry | Electrolyte | Enhances electrocatalytic oxidation processes |
| Biology | Metabolic Studies | Involved in glyceric acid metabolic pathways |
| Biology | Cytotoxicity Studies | Evaluates effects on human cells |
| Medicine | Therapeutic Agent | Potential treatment for metabolic disorders |
| Medicine | Immune Modulation | Acts as Toll-like receptor antagonist |
| Industry | Biodegradable Polymers | Contributes to sustainable material development |
| Industry | Surfactant Production | Used for producing surfactants |
Case Study 1: Enzymatic Conversion
A study demonstrated the enzymatic conversion of L-tartrate to D-glycerate using L-tartrate decarboxylase. This method showcased the compound's utility as a chiral synthon and highlighted its importance in organic synthesis.
Case Study 2: Electrocatalytic Oxidation
Research on electrocatalytic oxidation processes revealed that this compound significantly improved the efficiency of glycerol oxidation, making it a valuable component in electrochemical applications.
Case Study 3: Immune Response Modulation
Investigations into the immune-modulating effects of this compound indicated its potential as a therapeutic agent, particularly due to its interaction with Toll-like receptors, which are crucial for immune signaling.
Mechanism of Action
The mechanism of action of L-Glyceric acid calcium salt dihydrate involves its interaction with specific enzymes and metabolic pathways. For example, in the presence of L-tartrate decarboxylase, it is converted to D-glycerate, which can then enter various metabolic pathways . The compound’s effects are mediated through its ability to participate in oxidation-reduction reactions and its role as a chiral synthon .
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Analogues
Research Findings and Mechanistic Insights
- pH-Dependent Behavior : this compound dissociates into free glyceric acid at pH ~2–2.5, confirmed via ECD and anisotropy spectra . This property is critical for applications requiring controlled Ca²⁺ release.
- Chiral Induction : The compound’s ability to generate UV-induced circularly polarized light (CPL) aligns with ancestral hydroxycarboxylic acids, suggesting a role in prebiotic homochirality .
- Comparative Complexation : Calcium lactate and gluconate form stronger Ca²⁺ complexes due to additional hydroxyl groups, whereas glycerate’s simpler structure allows pH-tunable dissociation .
Biological Activity
L-Glyceric acid calcium salt dihydrate, a derivative of glyceric acid, has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and industrial processes. This article delves into the biological activity of this compound, synthesizing findings from multiple sources to provide a comprehensive overview.
This compound is a calcium salt of glyceric acid, characterized by the molecular formula . The compound exists as a dihydrate, which means it includes two water molecules in its crystal structure. This hydration can influence its solubility and biological interactions.
1. Metabolic Effects
Research indicates that this compound plays a significant role in mitochondrial metabolism . It has been shown to activate mitochondrial pathways by enhancing the NADH/NAD ratio, which is crucial for cellular energy production . This activation can potentially aid in metabolic diseases and aging-related studies.
2. Cytotoxicity Studies
The compound has been utilized in cytotoxicity studies to evaluate its effects on human cells. Preliminary findings suggest that it may possess immunomodulatory properties, acting as a Toll-like receptor antagonist , which could modulate immune responses . Further research is necessary to elucidate its pharmacodynamics and pharmacokinetics.
3. Influence on Glucose Metabolism
A study exploring the effects of glycerate on glucose homeostasis revealed that L-glyceric acid could influence insulin release and glucose tolerance in animal models. Mice treated with glycerate exhibited altered glucose handling compared to control groups, indicating potential implications for diabetes management .
The mechanisms through which this compound exerts its biological effects include:
- Mitochondrial Activation : Enhances energy production by increasing mitochondrial efficiency.
- Cell Membrane Integrity : Improves cellular membrane stability, impacting various cellular functions .
- Immune Modulation : Interacts with immune signaling pathways, potentially altering immune responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| D-Glyceric Acid | No metal ion present | |
| Calcium Glycerophosphate | Contains phosphate; dietary supplement | |
| L-Glyceric Acid | Enantiomer of D-glyceric acid | |
| Dthis compound | Contains both enantiomers; used for research |
This compound is particularly noted for its selective activation of mitochondrial pathways and its role as an antagonist in immune modulation, distinguishing it from other glyceric acid derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study focusing on the electrolytic properties of the compound demonstrated its effectiveness in electrocatalytic oxidation processes, suggesting applications in energy production technologies .
- Research investigating the chiroptical properties found that variations in concentration and pH significantly affect the electronic circular dichroism (ECD) spectra of the compound, which could have implications for understanding its interactions at a molecular level .
Q & A
Q. How can researchers standardize spectroscopic studies of L-glyceric acid calcium salt dihydrate to account for concentration-dependent absorption variations?
- Methodological Approach : Prepare solutions at concentrations ≤5 g/L to minimize aggregation effects, as higher concentrations (e.g., 100 g/L) significantly increase absorption intensity due to intermolecular interactions. Use pH 2–2.5 buffers to stabilize the compound during electronic circular dichroism (ECD) measurements, and normalize spectral data against a blank (0 g/L solution) to isolate concentration effects .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Guidelines : Use personal protective equipment (PPE), including gloves, masks, and lab coats, due to insufficient toxicological data. Avoid inhalation or skin contact. Store waste separately and consult institutional hazardous material disposal protocols, as outlined for structurally similar calcium salts like threonate and gluconate .
Q. How is this compound synthesized, and what purity criteria are recommended?
- Synthesis Method : Neutralize L-glyceric acid with calcium hydroxide or carbonate under controlled pH (4–6) to precipitate the dihydrate form. Recrystallize from aqueous ethanol to achieve ≥95% purity, verified via thin-layer chromatography (TLC) or HPLC .
Q. What analytical techniques are suitable for quantifying calcium content in this compound?
- Quantification Protocol : Use atomic absorption spectroscopy (AAS) with a calcium-specific hollow cathode lamp. Prepare test solutions in dilute hydrochloric acid and add lanthanum solution to suppress phosphate or sulfate interference, as per pharmacopeial standards for calcium salts .
Advanced Research Questions
Q. How do pH and ionic strength influence the solubility of this compound in aqueous systems?
- Experimental Design : Conduct solubility assays in buffered solutions (pH 1–10) with varying ionic strengths (e.g., NaCl or KCl). Compare results to calcium sulfate dihydrate models, which show reduced solubility at high ionic strength due to common ion effects. Use Pitzer equations or activity coefficient models to predict solubility in multicomponent solutions .
Q. What strategies can resolve spectral data contradictions when analyzing this compound under varying experimental conditions?
- Data Interpretation : Perform concentration- and pH-dependent ECD studies to distinguish intrinsic chirality from aggregation artifacts. For example, at pH 2.5, the compound’s anisotropy spectra show a concentration-dependent red shift, which may require multivariate analysis (e.g., principal component analysis) to deconvolute overlapping signals .
Q. How can enantiomeric purity of this compound be validated during synthesis?
- Chiral Analysis : Use chiral HPLC with a cellulose-based column or polarimetric detection to differentiate L- and D-isomers. Cross-validate with ECD spectra, where the L-isomer exhibits distinct Cotton effects at 210–220 nm, absent in the racemic (DL) form .
Q. What factors affect the stability of this compound in pharmaceutical formulations?
- Stability Testing : Monitor hydrate conversion using thermogravimetric analysis (TGA) under accelerated storage conditions (40°C/75% RH). Compare to calcium ascorbate dihydrate, which loses water above 120°C, and design formulations with excipients (e.g., silica) to prevent deliquescence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
